2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile
Overview
Description
2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a cyano group, two methyl groups, and an anilino group that is further substituted with a chlorine atom and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps. One common method starts with the chlorination of o-nitrotoluene to produce 3-chloro-2-nitrotoluene. This intermediate is then reduced to 3-chloro-2-methylaniline . The next step involves the reaction of 3-chloro-2-methylaniline with 4,6-dimethylpyridine-3-carbonitrile under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. For instance, the chlorination reaction is typically carried out at 50-60°C with ferric chloride as a catalyst, followed by reduction using hydrazine hydrate in ethanol .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions typically yield amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines and thiols can replace the chlorine atom.
Major Products
The major products formed from these reactions include various substituted anilines and pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylaniline: A precursor in the synthesis of the target compound.
4,6-Dimethylpyridine-3-carbonitrile: Another precursor used in the synthesis.
2-Amino-6-chlorotoluene: A structurally similar compound with different substitution patterns.
Uniqueness
2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an anilino group and a cyano group makes it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-9-7-10(2)18-15(12(9)8-17)19-14-6-4-5-13(16)11(14)3/h4-7H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLCSLYHMFWILR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC2=C(C(=CC=C2)Cl)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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